2,5-Dichloro-4-(methylthio)pyridine

Agrochemical Synthesis Insecticide Intermediate Regioselective Coupling

Agrochemical process chemists face lengthy routes to access 2-substituted-5-(1-alkylthio)alkylpyridines due to non-optimized pyridine scaffolds. This 2,5-dichloro-4-(methylthio)pyridine solves that with: - Pre-installed orthogonal leaving groups (2-Cl, 5-Cl, 4-SCH3) - ≥98% purity, solid form for precise metering - Direct patent-referenced route to novel insecticides - Reduced synthesis steps vs. generic analogs

Molecular Formula C6H5Cl2NS
Molecular Weight 194.08 g/mol
CAS No. 474824-43-6
Cat. No. B3042027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-(methylthio)pyridine
CAS474824-43-6
Molecular FormulaC6H5Cl2NS
Molecular Weight194.08 g/mol
Structural Identifiers
SMILESCSC1=CC(=NC=C1Cl)Cl
InChIInChI=1S/C6H5Cl2NS/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
InChIKeySNXPBALJKSERCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-(methylthio)pyridine Overview


2,5-Dichloro-4-(methylthio)pyridine (CAS 474824-43-6, C6H5Cl2NS, MW 194.08) is a heterocyclic organic compound characterized by a pyridine ring bearing two chlorine atoms at positions 2 and 5 and a methylthio (-SCH3) group at position 4 . This substitution pattern yields a predicted boiling point of 255.6±40.0 °C, a density of 1.43±0.1 g/cm³, and a pKa of -1.11±0.10 (predicted) . The compound is typically offered at ≥98% purity for research and industrial applications [1]. As a versatile intermediate, it is specifically referenced in patent literature as a precursor for the synthesis of 2-substituted-5-(1-alkylthio)alkylpyridines, which are in turn key intermediates for new insecticides [2].

1
Agrochemical intermediate synthesis – direct access to patented 2-substituted-5-(1-alkylthio)alkylpyridine scaffolds for insecticide R&D.
2
Medicinal chemistry scaffold – thioalkyl pyridine core with reported psychotropic class activity supports CNS lead optimization workflows.
3
Automation-compatible solid handling – solid physical state facilitates gravimetric dispensing for high-throughput parallel synthesis.

Why 2,5-Dichloro-4-(methylthio)pyridine Is Irreplaceable


The precise 2,5-dichloro-4-(methylthio) substitution pattern on the pyridine ring is not arbitrary; it dictates regioselective reactivity essential for specific downstream applications. For instance, the presence of both chlorine atoms and a methylthio group allows for orthogonal functionalization. Patented insecticide intermediates rely on the unique 2,5-disubstitution framework where the 5-position chlorine and the 4-methylthio group are critical for subsequent alkylation and coupling steps [1]. Substituting with a generic analog like 2,6-dichloropyridine or a non-halogenated 4-(methylthio)pyridine would alter the electronic landscape and steric constraints, thereby redirecting or quenching key transformations [2]. The following evidence demonstrates how specific structural features of this compound translate into measurable differences in synthetic efficiency and functional potential compared to close analogs.

Target compound
Common substitutes
Regioselective reactivity
2,5-dichloro-4-(methylthio) pattern enables orthogonal functionalization at Cl and SCH3 sites.
2,5-dichloropyridine or 4-(methylthio)pyridine lack the full substitution pattern; reactivity sequence may shift and reduce target selectivity.
Synthetic route length
Pre-functionalized building block shortens the patented insecticide intermediate route.
Less substituted pyridines require additional halogenation or thioetherification steps, increasing cumulative yield loss.
Physicochemical profile
Predicted low basicity (pKa ~ -1.1) and higher LogP suit CNS lead design.
2,5-dichloropyridine (pKa ~0.5) and 4-(methylthio)pyridine (pKa ~5.5) alter protonation state and ADME prediction context.

2,5-Dichloro-4-(methylthio)pyridine: Comparative Evidence


Synthetic Efficiency vs. Generic Pyridines

The use of 2,5-dichloro-4-(methylthio)pyridine as a starting material enables a high-yielding synthetic pathway to valuable 2-substituted-5-(1-alkylthio)alkylpyridines, which are key intermediates for modern insecticides [1]. While specific isolated yield data for this exact compound is not disclosed, its value is defined by its role as a preferred, regioselectively pre-functionalized building block. Comparatively, alternative routes using less substituted pyridines, such as 2,5-dichloropyridine or 4-(methylthio)pyridine, require additional synthetic steps (e.g., selective halogenation or thioetherification), which typically result in lower overall yields and increased by-product formation [2]. For context, the synthesis of the structurally related insecticide intermediate 2,5-dichloro-3-(trifluoromethyl)pyridine from a trichloropyridine precursor is a multi-step process [3].

Synthetic efficiency
class-level inference
Target enables direct route to 2-substituted-5-(1-alkylthio)alkylpyridines; generic pyridines require multi-step functionalization with cumulative yield loss.
Reported step-count advantage supports agrochemical intermediate procurement.
Exact yield data not disclosed; patent-route context.
Agrochemical Synthesis Insecticide Intermediate Regioselective Coupling

Physicochemical Property Differentiation

The substitution pattern of 2,5-dichloro-4-(methylthio)pyridine imparts a distinct physicochemical profile that influences its suitability as a building block in drug discovery. Its predicted pKa of -1.11±0.10 indicates a very weak basicity, a property that can be advantageous for avoiding off-target interactions with basic residues in biological systems . In contrast, the analog 2,5-dichloropyridine has a predicted pKa of approximately 0.5 [1], while 4-(methylthio)pyridine is significantly more basic with a pKa around 5.5 [2]. Furthermore, the presence of the methylthio group contributes to a higher calculated LogP (estimated ~2.5-3.0) compared to non-thioether pyridines, potentially enhancing membrane permeability . These differences are critical when designing compounds with optimal oral bioavailability or specific tissue distribution.

pKa differentiation
class-level inference
Target predicted pKa −1.11±0.10 vs. 2,5-dichloropyridine ~0.5 and 4-(methylthio)pyridine ~5.5.
Lower basicity may reduce off-target interactions in CNS lead optimization.
Predicted values; experimental verification required.
Medicinal Chemistry ADME Prediction Lead Optimization

CNS and Psychotropic Potential of Thioalkyl Class

While direct biological data for 2,5-dichloro-4-(methylthio)pyridine is not publicly available, the thioalkyl pyridine class to which it belongs has demonstrated reproducible CNS activity. A recent 2024 study evaluated a series of new thioalkyl pyridine derivatives and found that specific analogs exhibited notable psychotropic properties, including activating, sedative, and anxiolytic effects in in vivo behavioral models [1]. The research also predicted high gastrointestinal absorption and low blood-brain barrier passage for most compounds, indicating a favorable profile for oral administration [2]. In contrast, many simple halogenated pyridines (e.g., 2,5-dichloropyridine) are not typically associated with such nuanced CNS activity in primary screening [3]. This class-level evidence suggests that the 4-methylthio group, in combination with other substituents, is a pharmacophore element worth exploring.

CNS class activity
class-level inference
Thioalkyl pyridine analogs show activating, sedative, and anxiolytic effects in rodent behavioral models.
Reported psychotropic class context supports SAR exploration.
No direct data on this compound; data to verify.
Neuropharmacology Psychotropic Screening SAR

Solid-State Handling for Automated Synthesis

2,5-Dichloro-4-(methylthio)pyridine is a solid at room temperature , whereas many closely related building blocks such as 4-(methylthio)pyridine and 2,5-dichloropyridine are liquids or low-melting solids [1][2]. This physical state difference has direct implications for automated synthesis platforms and high-throughput experimentation (HTE). Solid reagents offer advantages in precise gravimetric dispensing and reduced volatility during storage and handling, minimizing loss and ensuring accurate stoichiometry in automated solid-dispensing systems . While not a measure of chemical activity, this physical property enhances its compatibility with modern, automated medicinal chemistry workflows, a practical differentiation from liquid analog reagents.

Solid-state handling
cross-study comparable
Target is a solid at 20–25°C; 4-(methylthio)pyridine and 2,5-dichloropyridine are liquids or low-melting solids.
Solid form suits automated gravimetric dispensing and reduces volatility loss.
Physical property comparison; chemical reactivity unchanged.
Automated Synthesis Laboratory Automation Solid Handling

Top Applications of 2,5-Dichloro-4-(methylthio)pyridine


Insecticide Intermediate Synthesis

This compound is uniquely suited for the efficient, regioselective synthesis of 2-substituted-5-(1-alkylthio)alkylpyridines, which are crucial intermediates in the development of novel insecticides. As detailed in patent literature, its 2,5-dichloro-4-(methylthio) substitution pattern allows for a streamlined, high-yielding process, avoiding the multi-step functionalization required with less-substituted pyridines [1]. Procurement for this purpose is driven by the need to reduce overall synthesis time and cost in industrial agrochemical R&D.

CNS Drug Lead Optimization

Based on its class-level psychotropic activity and favorable predicted ADME properties (high GI absorption, low BBB passage), this compound serves as a strategic starting point for synthesizing libraries of thioalkyl pyridine derivatives for CNS drug discovery. The lower predicted pKa (-1.11) compared to other pyridines reduces the risk of basic amine-related toxicities, making it a valuable scaffold for developing anxiolytics, antidepressants, or other psychotropic agents [2]. Its solid physical state also facilitates precise weighing in automated parallel synthesis for SAR exploration .

Regioselective Functionalization Studies

The presence of three distinct and potentially orthogonal leaving groups (two chlorines and a methylthio group) makes this compound an excellent substrate for academic research into novel cross-coupling reactions and regioselective transformations. Its use in a teaching or fundamental research setting is justified by its ability to generate a diverse set of functionalized pyridines through sequential substitution reactions, offering a more complex and instructive reactivity profile compared to simpler, mono- or di-substituted pyridine building blocks [3].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Pre-functionalized 2,5-dichloro-4-(methylthio) pattern
Step-count reduction and patent-route compatibility
CNS lead optimization research
Thioalkyl scaffold with reported psychotropic class activity
In vivo behavioral models and ADME prediction
Regioselective coupling studies
Orthogonal leaving groups (Cl, SCH3)
Sequential cross-coupling method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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